molecular formula C19H22ClN5O3 B2683293 9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-20-7

9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2683293
CAS RN: 887695-20-7
M. Wt: 403.87
InChI Key: LTQUERHFFGIGCW-UHFFFAOYSA-N
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Description

The compound “9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the precursor compound in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving the precursor compound and piperazine .

Scientific Research Applications

Structural Analysis and Conformation

Research has shown that compounds with similar structures to the one can exhibit diverse conformations due to their complex ring systems. For instance, studies on related compounds have revealed insights into their crystal structure and molecular interactions. The central pyridine ring of acridine moieties, for example, can adopt slightly distorted boat conformations, with outer six-membered rings displaying half-chair or distorted boat forms. These structural features are critical for understanding the molecular interactions and stability of such compounds (Wang et al., 2011).

Synthetic Pathways

The synthesis of related compounds often involves intricate pathways that yield diverse derivatives with potential pharmacological activities. For example, a study detailed the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through a four-step synthesis starting from specific pyrimidine diones, showcasing the complex synthetic strategies employed in the creation of such molecules (Šimo et al., 1995).

Pharmacological Applications

Though the specific compound mentioned does not have direct references in the searched literature, compounds with similar structures have been studied for their pharmacological applications. For example, thieno[2,3-d]pyrimidine-2,4-diones bearing specific moieties have shown potent and orally active non-peptide antagonist activity for human receptors, indicating potential therapeutic applications in sex-hormone-dependent diseases (Sasaki et al., 2003).

Chemical Properties and Interactions

Studies on similar compounds have also focused on their chemical properties, such as ionization and methylation reactions. These studies provide valuable insights into the reactivity and potential modifications of such compounds, which are critical for their application in drug development and other fields of chemistry (Rahat et al., 1974).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new therapeutic agents.

properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-4-8-25-17(26)15-16(22(2)19(25)27)21-18-23(9-5-10-24(15)18)12-6-7-14(28-3)13(20)11-12/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQUERHFFGIGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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